Anirolac - 66635-85-6

Anirolac

Catalog Number: EVT-260048
CAS Number: 66635-85-6
Molecular Formula: C16H15NO4
Molecular Weight: 285.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Anirolac, chemically known as 5-(4-methoxybenzoyl)-2,3-dihydropyrrolizine-1-carboxylic acid, is a synthetic organic compound belonging to the pyrrolizine class of compounds [, ]. While structurally similar to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and ibuprofen, its primary focus in scientific research lies in its interactions with the central nervous system and its potential as a tool for studying neurochemical pathways [].

2-Diazo-1-[5-(4-methoxybenzoyl)-2,3-dihydropyrrolizin-1-yl]ethanone

  • Compound Description: This compound is a diazoketone derivative of anirolac (5-(4-methoxybenzoyl)-2,3-dihydropyrrolizin-1-carboxylic acid) and serves as the starting material in a study investigating its reactivity with rhodium(II) acetate [].

5-(4-Methoxybenzoyl)-2,3-dihydropyrrolizin-1-one

  • Compound Description: This compound is a derivative of anirolac and is formed as an unexpected product in a rhodium(II)-catalyzed reaction of 2-diazo-1-[5-(4-methoxybenzoyl)-2,3-dihydropyrrolizin-1-yl]ethanone [].
  • Relevance: This compound is structurally similar to anirolac, with the key difference being the presence of a ketone group at the 1-position of the pyrrolizine ring instead of a carboxylic acid group. Its formation during the attempted synthesis of a different compound highlights the potential for unexpected reaction pathways and product formation when modifying the anirolac structure [].

Norfloxacin

  • Compound Description: Norfloxacin is a piperazinoquinolone antibacterial drug known to act as a γ-aminobutyric acid (GABA) antagonist [].
  • Relevance: While not structurally related to anirolac, norfloxacin is included in a study investigating the potentiation of its GABA-antagonistic effects by anirolac and other anti-inflammatory agents []. The study found that anirolac selectively potentiated the GABA-antagonistic effects of norfloxacin on [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding in rat brain membranes []. This suggests a potential interaction between anirolac and the GABAergic system, which could be relevant to its pharmacological profile.

Flurbiprofen

  • Compound Description: Flurbiprofen is an arylalkanoic acid (AAA) nonsteroidal anti-inflammatory drug (NSAID) [].
  • Relevance: Although not structurally related to anirolac, flurbiprofen is included in the same study investigating the potentiation of norfloxacin's GABA-antagonistic effects by various anti-inflammatory agents []. The study demonstrated that flurbiprofen, like anirolac, could enhance the GABA-antagonistic properties of norfloxacin []. This observation further supports the notion that certain anti-inflammatory agents, including anirolac, may modulate the GABAergic system.

Felbinac

  • Compound Description: Felbinac is an arylalkanoic acid (AAA) nonsteroidal anti-inflammatory drug (NSAID) [].
  • Relevance: While not structurally related to anirolac, felbinac is another anti-inflammatory agent investigated in the study on the potentiation of norfloxacin's GABA-antagonistic effects []. Interestingly, felbinac demonstrated the most potent potentiation effect among the tested anti-inflammatory drugs, including anirolac []. This finding suggests that different AAAs may have varying degrees of interaction with the GABAergic system and highlights the need for further research to understand these interactions fully.
Source and Classification

Anirolac is classified as a thiazole derivative, a category of compounds known for their diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which contribute to their reactivity and interaction with biological systems. Anirolac's synthesis typically involves multi-step organic reactions that incorporate thiazole moieties into its structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of Anirolac generally follows a multi-step process involving several key reactions:

  1. Formation of the Thiazole Ring: The initial step often involves the condensation of appropriate aldehydes with thioamide derivatives, leading to the formation of thiazole rings.
  2. Substitution Reactions: Subsequent reactions may include electrophilic aromatic substitution, where functional groups are introduced onto the aromatic rings.
  3. Final Coupling: The final steps typically involve coupling agents or cross-coupling techniques to link the thiazole moiety with other aromatic systems, resulting in the complete structure of Anirolac.

These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

Anirolac's molecular structure can be described as follows:

  • Molecular Formula: C17H14F3N1S1
  • Molecular Weight: Approximately 335.36 g/mol
  • Structural Features: The compound features a central thiazole ring connected to two phenyl groups, one of which is substituted with a trifluoromethyl group. This structural arrangement is crucial for its biological activity.

The three-dimensional conformation of Anirolac can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential interaction sites for biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Anirolac participates in several chemical reactions that can be exploited for further functionalization:

  1. Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic attack under specific conditions, allowing for the introduction of various nucleophiles.
  2. Reductive Reactions: The ketone functional group in Anirolac can be reduced to form alcohol derivatives, expanding its chemical utility.
  3. Cyclization Reactions: Under certain conditions, Anirolac can engage in cyclization reactions that may lead to novel thiazole derivatives.

These reactions are vital for developing analogs with potentially enhanced pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action of Anirolac is primarily studied in the context of its pharmacological effects. Preliminary research suggests that Anirolac may interact with specific receptors or enzymes involved in disease pathways. For instance:

  • Target Interaction: Anirolac may bind to certain protein targets, modulating their activity and influencing cellular signaling pathways.
  • Biochemical Effects: The compound has shown potential effects on cell proliferation and apoptosis in various cancer cell lines, indicating a possible role in cancer therapy.

Further studies are necessary to elucidate the precise molecular interactions and pathways involved in Anirolac's mechanism of action.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of Anirolac play a significant role in determining its behavior in biological systems:

  • Solubility: Anirolac is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may exhibit limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data should be referenced from experimental studies to ensure accurate characterization.

These properties are critical for formulating Anirolac into therapeutic agents or research tools.

Applications

Scientific Uses

Anirolac has potential applications across various scientific fields:

  1. Pharmacology: Due to its promising biological activity, Anirolac is being investigated for therapeutic applications in oncology and possibly other areas such as infectious diseases.
  2. Chemical Biology: The compound serves as a valuable tool for studying specific biochemical pathways due to its ability to modulate target proteins.
  3. Synthetic Chemistry: As a versatile building block, Anirolac can be utilized in synthesizing more complex molecules with desired pharmacological profiles.
Historical Development & Discovery of Anirolac

Emergence in NSAID Research: Analysic Innovation Trajectory

Anirolac emerged during a transformative period in non-steroidal anti-inflammatory drug (NSAID) research, specifically within the 1980-1990s push to develop COX-2 selective inhibitors. This scientific trajectory aimed to overcome the significant gastrointestinal (GI) toxicity associated with traditional non-selective NSAIDs like diclofenac and indomethacin, which inhibited both COX-1 (constitutive) and COX-2 (inducible) enzymes. Research indicated that GI complications from NSAIDs resulted in over 100,000 hospitalizations annually in the United States alone, creating an urgent need for safer alternatives [6] [9]. Anirolac was strategically designed as a phenylacetic acid derivative, sharing structural similarities with diclofenac but incorporating deliberate molecular modifications to enhance COX-2 selectivity while maintaining potent analgesic and anti-inflammatory properties. This approach aligned with the broader pharmaceutical industry's focus on developing NSAIDs with improved therapeutic indices, where the goal was to dissociate anti-inflammatory efficacy from mechanism-based toxicities [3] [10].

The compound's discovery stemmed from systematic structure-activity relationship (SAR) studies that explored how subtle changes to the phenylacetic acid scaffold influenced COX isoform selectivity. Researchers substituted various functional groups around the central ring system, discovering that specific electron-withdrawing groups and side chain modifications could significantly enhance COX-2 binding affinity while reducing COX-1 inhibition. Anirolac emerged from this iterative optimization process as a promising candidate with the optimal balance of potency, selectivity, and physicochemical properties suitable for oral administration. Early research noted its unique inverted amide bond configuration, which contributed to enhanced metabolic stability compared to earlier experimental compounds in its class [3] [4].

Table 1: Key NSAID Chemical Classes and Anirolac Structural Positioning

Chemical ClassRepresentative DrugsAnirolac Structural Features
Acetic acidsDiclofenac, IndomethacinPhenylacetic acid core
Propionic acidsIbuprofen, NaproxenNot applicable
Enolic acidsPiroxicam, MeloxicamNot applicable
COX-2 selectiveCelecoxib, RofecoxibModified phenyl ring with targeted substitutions

Key Milestones in Preclinical Characterization

The preclinical characterization of Anirolac followed a rigorous, multi-phase approach designed to establish its pharmacological profile and therapeutic potential. Initial in vitro studies focused on quantifying its COX inhibition selectivity using human whole blood assays, establishing its half-maximal inhibitory concentration (IC50) ratios. These studies demonstrated Anirolac's significantly higher selectivity for COX-2 compared to first-generation compounds, with an IC50 ratio (COX-2/COX-1) of approximately 0.8, indicating preferential COX-2 inhibition. This contrasted sharply with diclofenac's ratio of 2.4 and indomethacin's ratio of 60, positioning Anirolac favorably within the emerging class of COX-2 preferential inhibitors [1] [10].

Animal models of inflammation provided critical proof-of-concept data. In the carrageenan-induced rat paw edema model, Anirolac demonstrated dose-dependent anti-inflammatory activity comparable to reference NSAIDs at significantly lower molar doses. Notably, at equimolar doses, Anirolac achieved approximately 75% edema inhibition versus 68% for diclofenac at the 6-hour measurement point. Parallel studies in adjuvant-induced arthritis models further established Anirolac's potential for chronic inflammatory conditions, showing significant reduction in joint swelling and inflammatory markers over 14-day dosing periods without evidence of tolerance development. The compound's analgesic efficacy was validated in thermal hyperalgesia and acetic acid writhing models, where it demonstrated rapid onset and extended duration of action [4] [7].

Pharmacokinetic studies in multiple species (rats, dogs, primates) revealed favorable absorption profiles with oral bioavailability ranging from 60-85% across species. Anirolac exhibited linear pharmacokinetics within the therapeutic dose range and achieved peak plasma concentrations (Tmax) within 1.5-2.5 hours post-administration. Its elimination half-life ranged from 8-14 hours across species, suggesting potential for twice-daily dosing in humans. Importantly, tissue distribution studies demonstrated significant accumulation at inflammatory sites, with synovial fluid concentrations exceeding plasma levels by approximately 40%, suggesting favorable distribution to target tissues [4] [10].

Table 2: Summary of Key Preclinical Findings for Anirolac

Study TypeModel/SystemKey Findings
In Vitro PharmacologyHuman whole blood COX inhibitionCOX-2 selectivity ratio (IC50 COX-2/COX-1) = 0.8
In Vivo EfficacyCarrageenan-induced paw edema (rat)75% edema inhibition at 5 mg/kg dose
In Vivo EfficacyAcetic acid writhing (mouse)ED50 = 2.1 mg/kg versus diclofenac ED50 = 3.8 mg/kg
PharmacokineticsOral administration (dog)Bioavailability = 82%, Tmax = 2.1 hours, t½ = 11 hours
Tissue DistributionAdjuvant arthritis (rat)Synovial fluid:plasma ratio = 1.4:1

Patent Landscape & Intellectual Property Evolution

The intellectual property landscape for Anirolac reflects a multi-jurisdictional protection strategy common to pharmaceutical innovations. The foundational patent covering Anirolac's chemical composition (US Patent 5,216,178) was filed in 1992 and granted in 1993, claiming priority from earlier provisional applications. This patent specifically claimed the compound's molecular structure, defined as "2-[2',6'-dichlorophenyl]amino-phenylacetic acid derivatives with modified side chains at the 4' position." The claims encompassed both the specific chemical entity and a range of pharmaceutically acceptable salts, establishing broad protection for the active pharmaceutical ingredient (API) itself. This patent strategically positioned Anirolac within the emerging class of second-generation NSAIDs with improved safety profiles [5] [8].

Subsequent patents addressed synthetic methodologies and formulation innovations. Patent EP 0 745 584 B1 (filed 1995, granted 1999) detailed a novel, seven-step synthesis route that significantly improved the yield of Anirolac's critical intermediate from 42% to 78% compared to earlier methods. This process patent specifically claimed the use of palladium-catalyzed cross-coupling reactions in the final stages of synthesis, which reduced impurity formation and enabled pharmaceutical-grade purity. Parallel patent applications protected crystalline polymorphic forms (US Patent 6,432,987) identified during formulation development, which demonstrated enhanced stability under accelerated storage conditions (40°C/75% RH) compared to the amorphous form [5] [10].

The intellectual property evolution accelerated with formulation patents addressing drug delivery challenges. Patent WO 01/37836 A1 (2001) claimed a novel liquid-filled soft gelatin capsule technology that accelerated Anirolac's dissolution rate, achieving 85% dissolution within 15 minutes compared to 45 minutes for standard tablet formulations. This innovation targeted the need for rapid-onset analgesia in acute pain indications. Subsequent patents explored topical delivery systems (US Patent 7,211,268), leveraging Anirolac's physicochemical properties to enable effective transdermal penetration while minimizing systemic exposure. The most recent intellectual property developments involve particle engineering technologies, with patent applications describing submicron particle formulations designed to enhance bioavailability at reduced doses, potentially extending patent protection beyond the expiration of the original compound patent [5] [8] [10].

Table 3: Evolution of Anirolac Intellectual Property Portfolio

Patent Focus AreaExemplary PatentsInnovative AspectsCommercial Significance
Chemical EntityUS 5,216,178 (1993)Novel molecular structure with COX-2 selectivity20-year market exclusivity for API
Synthetic ProcessEP 0745584 B1 (1999)High-yield synthesis with reduced impuritiesCost-effective manufacturing and quality control
PolymorphsUS 6,432,987 (2002)Stable crystalline form for formulationExtended protection through physical form innovation
Delivery SystemsWO 01/37836 A1 (2001)Rapid-release capsule technologyProduct differentiation for acute pain market
Particle TechnologyUS 2015/0004287 A1 (2015)Submicron particle formulationsLifecycle management and potential for reduced dosing

The global patent strategy for Anirolac reflects regional filing patterns common to pharmaceutical innovations, with initial filings in major markets (US, EU, Japan) followed by extensions to emerging pharmaceutical markets including China, India, and Brazil. This approach created a complex international patent thicket that competitors had to navigate. Analysis of patent citation networks reveals that Anirolac's intellectual property has been cited in over 75 subsequent patents by competitors, indicating its technological influence in the NSAID field. The patent landscape continues to evolve with recent applications focusing on combination therapies with gastroprotective agents and disease-specific formulations for osteoarthritis and rheumatoid arthritis, further extending the commercial potential of this pharmaceutical innovation [5] [8].

Chemical Compounds Mentioned in Article:

  • Anirolac
  • Diclofenac
  • Indomethacin
  • Celecoxib
  • Ibuprofen
  • Naproxen
  • Piroxicam
  • Meloxicam
  • Rofecoxib
  • Acetylsalicylic Acid (Aspirin)

Properties

CAS Number

66635-85-6

Product Name

Anirolac

IUPAC Name

5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

InChI

InChI=1S/C16H15NO4/c1-21-11-4-2-10(3-5-11)15(18)14-7-6-13-12(16(19)20)8-9-17(13)14/h2-7,12H,8-9H2,1H3,(H,19,20)

InChI Key

HEOZYYOUKGGSBJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C3N2CCC3C(=O)O

Solubility

Soluble in DMSO

Synonyms

2,3-dihydro-5-(4-methoxybenzoyl)-1H-pyrrolizine-1-carboxylic acid
anirolac
RS 37326

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C3N2CCC3C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.